5-Acetyl-2-methylbenzenesulfonamide

Vue d'ensemble

Description

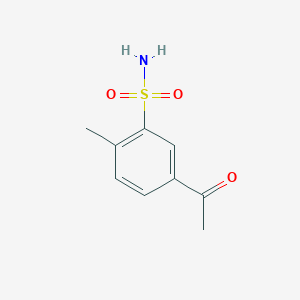

5-Acetyl-2-methylbenzenesulfonamide (CAS No. 70958-70-2) is an organic compound with the following properties:

- Molecular Formula : C~9~H~11~NO~3~S

- Molecular Weight : 213.25 g/mol

- MDL Number : MFCD09907778

Synthesis Analysis

The synthetic route for this compound involves acetylation of 2-methylbenzenesulfonamide. Detailed procedures and conditions can be found in relevant literature.

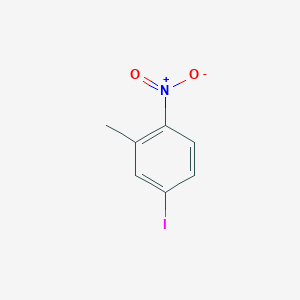

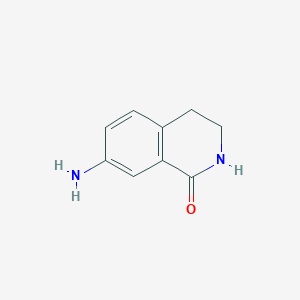

Molecular Structure Analysis

The molecular structure of 5-Acetyl-2-methylbenzenesulfonamide consists of an acetyl group (CH~3~CO-) attached to the nitrogen atom of the sulfonamide functional group (SO~2~NH~2~). The sulfonamide moiety imparts water solubility and biological activity.

Chemical Reactions Analysis

This compound may participate in various chemical reactions, including acylation, nucleophilic substitution, and amidation. Investigating its reactivity with different reagents and conditions is essential for understanding its behavior.

Physical And Chemical Properties Analysis

- Boiling Point : Information on the boiling point is not readily available.

- GHS Pictogram : Not specified.

- Signal Word : Not specified.

- Precautionary Statements : Not specified.

- UN Number : Not assigned.

- Hazard Statements : Not specified.

- Packing Group : Not specified.

Applications De Recherche Scientifique

Antimicrobial Activities

- Scientific Field : Pharmaceutical Chemistry .

- Application Summary : Sulfonamide compounds, including 5-Acetyl-2-methylbenzenesulfonamide, have been synthesized and their antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus have been evaluated .

- Methods of Application : The antibacterial properties of the drugs were studied using molecular docking research. The synthesized compounds were characterized using spectral analysis. Antibacterial activities of synthesized derivates were determined against E. coli, P. aeruginosa, and S. aureus with minimum inhibitory concentration (MIC) by using the broth microdilution method .

- Results : All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa. The MIC value for E. coli and P. aeruginosa was determined as 256 μg/mL. MIC against S. aureus was observed to be 256 and 512 μg/mL for the PSASF compound and the other compounds respectively .

Synthesis of New Pyridines

- Scientific Field : Organic Chemistry .

- Application Summary : A novel quinoline-based dendrimer-like ionic liquid was used to synthesize new pyridines with a sulfonamide moiety .

- Methods of Application : The catalytic performance of the ionic liquid was investigated in the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism under mild reaction conditions .

- Results : All target molecules were achieved in short reaction times and high yields .

Anticholinesterase Activity

- Scientific Field : Medicinal Chemistry .

- Application Summary : The presence of a 5-styryl arm on the 2-acetyl-4-(methylbenzene)sulfonamide scaffold resulted in significant anticholinesterase activity .

- Methods of Application : The methods of application or experimental procedures for this application are not specified in the source .

- Results : These styryl derivatives also exhibited significant antioxidant activities in the DPPH and NO free radical scavenging assays .

Synthesis of Pazopanib Hydrochloride

- Scientific Field : Pharmaceutical Chemistry .

- Application Summary : 5-Acetyl-2-methylbenzenesulfonamide is used in the synthesis of Pazopanib hydrochloride, a medication used to treat renal cell carcinoma .

- Methods of Application : N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine is allowed to react with 5-amino-2-methylbenzenesulfonamide in refluxing acidified (4 M HCl) isopropanol for 10–12 hours .

- Results : Pazopanib hydrochloride salt is prepared in 97% yield .

Synthesis of New Pyridines with Sulfonamide Moiety

- Scientific Field : Organic Chemistry .

- Application Summary : A novel quinoline-based dendrimer-like ionic liquid was used to synthesize new pyridines with a sulfonamide moiety .

- Methods of Application : The catalytic performance of the ionic liquid was investigated in the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism under mild reaction conditions .

- Results : All target molecules were achieved in short reaction times and high yields .

Safety And Hazards

Safety data, including toxicity, flammability, and environmental impact, should be evaluated. Consult relevant safety sheets and regulatory guidelines for handling precautions.

Orientations Futures

Research avenues for 5-Acetyl-2-methylbenzenesulfonamide include:

- Biological Activity : Investigate its potential as a drug candidate or bioactive compound.

- Synthetic Modifications : Explore derivatization strategies to enhance its properties.

- Structural Elucidation : Further characterize its crystal structure and solid-state properties.

Remember that this analysis is based on available information, and further research is crucial for a comprehensive understanding of this compound. For detailed references and experimental data, consult relevant scientific literature123.

Propriétés

IUPAC Name |

5-acetyl-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-6-3-4-8(7(2)11)5-9(6)14(10,12)13/h3-5H,1-2H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBJXKVZKYRFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504577 | |

| Record name | 5-Acetyl-2-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-2-methylbenzenesulfonamide | |

CAS RN |

70958-70-2 | |

| Record name | 5-Acetyl-2-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)